UK-432097

Beschreibung

Eigenschaften

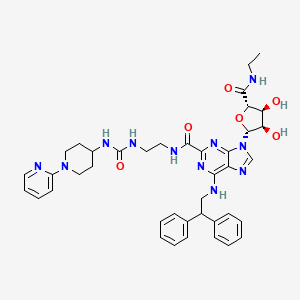

IUPAC Name |

6-(2,2-diphenylethylamino)-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]-N-[2-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]ethyl]purine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N11O6/c1-2-41-37(54)33-31(52)32(53)39(57-33)51-24-46-30-34(45-23-28(25-11-5-3-6-12-25)26-13-7-4-8-14-26)48-35(49-36(30)51)38(55)43-19-20-44-40(56)47-27-16-21-50(22-17-27)29-15-9-10-18-42-29/h3-15,18,24,27-28,31-33,39,52-53H,2,16-17,19-23H2,1H3,(H,41,54)(H,43,55)(H2,44,47,56)(H,45,48,49)/t31-,32+,33-,39+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTHAEBAWXWVID-HXEFRTELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N11O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431408 |

Source

|

| Record name | UK-432,097 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380221-63-6 |

Source

|

| Record name | 1-Deoxy-1-[6-[(2,2-diphenylethyl)amino]-2-[[[2-[[[[1-(2-pyridinyl)-4-piperidinyl]amino]carbonyl]amino]ethyl]amino]carbonyl]-9H-purin-9-yl]-N-ethyl-β-D-ribofuranuronamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380221-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UK-432097 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380221636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UK-432097 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UK-432,097 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UK-432097 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3OAJ1R5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

UK-432097: A Technical Guide to its Mechanism of Action as a Potent and Selective A2A Adenosine Receptor Agonist

For Research, Scientific, and Drug Development Professionals

Abstract

UK-432097 is a synthetic, high-affinity agonist for the A2A adenosine (B11128) receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) superfamily. Initially investigated for the treatment of chronic obstructive pulmonary disease (COPD), its primary mechanism of action is the stimulation of the A2AAR, leading to the activation of downstream signaling cascades, most notably the Gs protein/adenylyl cyclase pathway. This activation results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a range of physiological responses, including anti-inflammatory and anti-aggregatory effects. Contrary to some initial inquiries, this compound is not a phosphodiesterase type 5 (PDE5) inhibitor. Its high potency and selectivity for the A2AAR have made it a valuable tool in pharmacological research and for the structural elucidation of the agonist-bound state of the A2AAR.

Core Mechanism of Action: A2A Adenosine Receptor Agonism

This compound functions as a full agonist at the human A2A adenosine receptor. Upon binding, it stabilizes a specific active-state conformation of the receptor. This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, culminating in the molecule's observed physiological effects.

Signaling Pathway Diagram

Caption: A2AAR signaling pathway activated by this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity of this compound at the Human A2AAR

| Parameter | Receptor | Value | Cell Line | Reference |

| Ki | Human A2AAR-T4L-ΔC | 4.75 nM | Sf9 cells | |

| pKi | Human A2AAR | 8.4 | Not Specified | [1] |

Note: The pKi of 8.4 corresponds to a Ki of approximately 3.98 nM.

Table 2: Functional Potency of this compound

| Parameter | Receptor | Value (mean ± SEM) | Assay | Cell Line | Reference |

| EC50 | Human WT A2AAR | 0.66 ± 0.19 nM | cAMP Accumulation | CHO cells | [1] |

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound, based on published methodologies.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for the A2AAR by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes from Sf9 cells expressing the human A2AAR-T4L-ΔC construct are prepared and stored at -80°C. Protein concentration is determined using a standard protein assay.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2) is prepared.

-

Reaction Mixture: In a 96-well plate, add in order:

-

50 µL of assay buffer with or without a competing ligand (this compound) at various concentrations.

-

25 µL of a radiolabeled A2AAR antagonist (e.g., [3H]ZM241385) at a concentration near its Kd.

-

25 µL of the membrane preparation.

-

-

Incubation: The plate is incubated for 60-90 minutes at room temperature (25°C) to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP in whole cells expressing the A2AAR.

Experimental Workflow Diagram

Caption: Workflow for a whole-cell cAMP accumulation assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the wild-type human A2AAR are cultured in appropriate media and seeded into 96-well plates.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with a serum-free medium or buffer. Cells are then pre-incubated for a short period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Various concentrations of this compound are added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed according to the protocol of the specific cAMP detection kit being used.

-

cAMP Detection: The concentration of cAMP in the cell lysates is quantified. This can be achieved using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive immunoassays.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to each concentration of this compound is determined. The data are then plotted using non-linear regression to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Conclusion

This compound is a well-characterized, potent, and selective A2A adenosine receptor agonist. Its mechanism of action involves the canonical Gs protein-cAMP signaling pathway. The quantitative data from binding and functional assays confirm its high affinity and potency at the nanomolar level. The detailed experimental protocols provided herein offer a framework for the pharmacological characterization of this and similar compounds. The high selectivity of this compound has made it an indispensable tool for studying A2AAR pharmacology and structure, contributing significantly to the understanding of GPCR activation.

References

The Development of UK-432097 (Sildenafil Citrate): A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This whitepaper provides an in-depth technical guide to the development history of UK-432097, the compound that would become known as sildenafil (B151) citrate (B86180) and marketed by Pfizer as Viagra®. Initially investigated as a treatment for angina pectoris, serendipitous findings in early clinical trials led to its repositioning as a groundbreaking therapy for erectile dysfunction (ED). This document details the preclinical and clinical development of sildenafil, presenting key quantitative data in structured tables, outlining experimental protocols for pivotal studies, and visualizing critical signaling pathways and experimental workflows using the DOT language for Graphviz.

Discovery and Preclinical Development

The journey of this compound began in the late 1980s at Pfizer's research facility in Sandwich, Kent, UK. Researchers were seeking a novel treatment for angina by targeting phosphodiesterase (PDE) enzymes. The hypothesis was that inhibiting a specific PDE isoform could lead to vasodilation and improved blood flow in coronary arteries.

Target Identification and Lead Optimization

The primary target identified was phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE5, it was postulated that cGMP levels would rise, leading to smooth muscle relaxation and vasodilation. A research program was initiated to synthesize selective PDE5 inhibitors. This effort led to the identification of this compound (sildenafil) as a potent and selective inhibitor of PDE5.[2]

In Vitro Pharmacology

The potency and selectivity of sildenafil were determined using in vitro enzyme inhibition assays. A common method employed is the scintillation proximity assay (SPA).

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Scintillation Proximity Assay) [3]

-

Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is prepared. The substrate, [³H]-cGMP (radiolabeled cGMP), is also prepared in an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Compound Preparation: Sildenafil is serially diluted to a range of concentrations (e.g., from 100 µM to 1 pM) in DMSO and then further diluted into the assay buffer.

-

Assay Reaction:

-

In a microplate, the diluted sildenafil is added to each well.

-

The [³H]-cGMP substrate solution is then added.

-

The enzymatic reaction is initiated by the addition of the diluted PDE5 enzyme.

-

The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the enzymatic conversion of [³H]-cGMP to [³H]-GMP.

-

-

Assay Termination and Detection:

-

The reaction is stopped by adding a slurry of yttrium silicate (B1173343) (YSi) SPA beads conjugated with a cGMP-specific antibody.

-

This antibody binds to any unconverted [³H]-cGMP. When the radiolabeled substrate is bound to the antibody on the bead, it is in close enough proximity to excite the scintillant within the bead, producing a light signal that can be detected by a microplate scintillation counter.

-

The amount of signal is inversely proportional to the activity of the PDE5 enzyme.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the sildenafil concentration and fitting the data to a sigmoidal dose-response curve.

Sildenafil demonstrated high selectivity for PDE5 over other PDE isoforms.[4] This selectivity is crucial for minimizing off-target effects.

| PDE Isoform | IC50 (nM) | Selectivity vs. PDE5 |

| PDE1 | >10,000 | >2840-fold |

| PDE2 | >10,000 | >2840-fold |

| PDE3 | >10,000 | >2840-fold |

| PDE4 | >10,000 | >2840-fold |

| PDE5 | 3.5 - 5.22 | - |

| PDE6 | 35 | ~10-fold |

| PDE11 | >10,000 | >2840-fold |

Table 1: In vitro selectivity of sildenafil for various phosphodiesterase isoforms.[4][5]

Preclinical Safety Pharmacology

Extensive preclinical safety studies were conducted in animal models, primarily rats and dogs.[6][7]

| Parameter | Rat | Dog |

| Safety Ratio (AUC24h) | 40:1 | 28:1 |

| Safety Ratio (Cmax) | 19:1 | 8:1 |

Table 2: Preclinical safety ratios of sildenafil in rats and dogs.[6][7]

These studies revealed no teratogenic, genotoxic, or carcinogenic potential.[6][7] Some species-specific effects were observed, such as Beagle pain syndrome in dogs and intestinal dilatation in mice, which were determined to have no relevance to humans.[6][8]

Clinical Development

Phase I Clinical Trials: Unexpected Observations

Phase I clinical trials in healthy male volunteers commenced in 1991 to assess the safety, tolerability, and pharmacokinetics of sildenafil as a potential treatment for angina.[2] While the effects on angina were modest, a consistent and unexpected side effect was reported by male participants: an increase in penile erections.[2] This serendipitous finding prompted a pivotal shift in the clinical development program.

Pharmacokinetics and Metabolism

| Parameter | Value |

| Absolute Oral Bioavailability | 41% (90% CI: 36-47%)[9] |

| Time to Maximum Plasma Concentration (Tmax) | Median 60 minutes (fasted state)[4] |

| Effect of High-Fat Meal on Tmax | Delayed by approximately 1 hour[10] |

| Effect of High-Fat Meal on Cmax | Reduced by 29%[10] |

| Effect of High-Fat Meal on AUC | Reduced by 11%[10] |

| Plasma Protein Binding | ~96%[11] |

| Metabolism | Primarily by hepatic CYP3A4 (major) and CYP2C9 (minor)[11][12] |

| Major Metabolite | N-desmethyl sildenafil (UK-103,320)[12] |

| Metabolite PDE5 Potency | ~50% of sildenafil[12] |

| Metabolite Plasma Concentration | ~40% of sildenafil[12] |

| Elimination Half-Life (sildenafil and metabolite) | 3-5 hours[4] |

| Excretion | Predominantly in feces (~80%) and urine (~13%)[11][12] |

Table 3: Key pharmacokinetic parameters of sildenafil in healthy male volunteers.

Phase II and III Clinical Trials for Erectile Dysfunction

Following the observations in Phase I, a series of Phase II and III clinical trials were designed to evaluate the efficacy and safety of sildenafil for the treatment of erectile dysfunction.

Experimental Protocol: Phase III Clinical Trial Design for Erectile Dysfunction [13][14][15]

-

Study Design: Double-blind, placebo-controlled, randomized, flexible-dose studies were common.

-

Patient Population: Men with a clinical diagnosis of erectile dysfunction of various etiologies.

-

Intervention: Patients were randomized to receive either sildenafil (at varying doses, often with a starting dose of 50 mg, with the option to adjust to 25 mg or 100 mg based on efficacy and tolerability) or a matching placebo.[14] Dosing was typically "as needed," approximately one hour before anticipated sexual activity.

-

Primary Efficacy Endpoints:

-

Secondary Efficacy Endpoints:

-

Sexual event log data, including the percentage of successful attempts at sexual intercourse.

-

Patient and partner satisfaction questionnaires (e.g., Erectile Dysfunction Inventory of Treatment Satisfaction - EDITS).[17]

-

-

Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on cardiovascular events.

Clinical Efficacy

The clinical trials demonstrated a significant and consistent improvement in erectile function for patients treated with sildenafil compared to placebo.

| Efficacy Outcome | Sildenafil | Placebo |

| Improved Erections (Global Efficacy Question) | 70% | 20% |

| Successful Intercourse Attempts | 69% | 22% |

| NNT for Global Improvement in Erections | 1.7 (95% CI: 1.6-1.9) | - |

| NNT for at least 60% Successful Intercourse Attempts | 2.7 (95% CI: 2.3-3.3) | - |

Table 4: Summary of efficacy data from clinical trials of sildenafil for erectile dysfunction.[14][15][16][17]

Clinical Safety

The safety profile of sildenafil was well-established through numerous clinical trials. The most common adverse events were transient and mild to moderate in severity, consistent with the vasodilatory effects of PDE5 inhibition.

| Adverse Event | Incidence in Sildenafil Group | Incidence in Placebo Group |

| Headache | 25% | - |

| Flushing | 14% | - |

| Dyspepsia | 12% | - |

Table 5: Common adverse events reported in clinical trials of sildenafil.[16] (Placebo incidence for these specific events was not detailed in the provided search results, but was generally lower).

A pooled analysis of data from over 120 clinical trials showed no increased risk of myocardial infarction or cardiovascular death with sildenafil compared to placebo.[18]

Mechanism of Action and Signaling Pathway

Sildenafil's therapeutic effect is mediated through the potentiation of the nitric oxide (NO)/cGMP signaling pathway.[1][19]

Signaling Pathway Diagram

Figure 1: The NO/cGMP signaling pathway and the mechanism of action of sildenafil.

Experimental Workflows

Preclinical Animal Model for Erectile Function

Animal models were instrumental in evaluating the in vivo efficacy of sildenafil. A common model involves the electrical stimulation of the cavernous nerve in anesthetized animals.[20][21]

Figure 2: Workflow for a preclinical animal model of erectile function.

Conclusion

The development of this compound (sildenafil) represents a landmark in pharmaceutical research and development, not only for its therapeutic impact on erectile dysfunction but also as a prime example of successful drug repositioning. Rigorous preclinical and clinical investigation, guided by a deep understanding of the underlying molecular mechanisms, transformed an initially unpromising angina medication into a globally recognized treatment. The data and protocols outlined in this whitepaper provide a technical foundation for understanding the comprehensive and meticulous process that led to the approval and widespread use of sildenafil.

References

- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. benchchem.com [benchchem.com]

- 6. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Efficacy and safety of sildenafil citrate in men with erectile dysfunction and stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sildenafil (Viagra) for male erectile dysfunction: a meta-analysis of clinical trial reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of sildenafil citrate in the treatment of erectile dysfunction in patients with ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A 4-year update on the safety of sildenafil citrate (Viagra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

UK-432,097 for COPD: A Technical Guide for Researchers

An In-Depth Review of a Selective Adenosine (B11128) A₂A Receptor Agonist

This technical guide provides a comprehensive overview of UK-432,097, a potent and selective adenosine A₂A receptor (A₂AAR) agonist investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, preclinical data, and clinical trial findings.

Core Compound Properties and Mechanism of Action

UK-432,097 is a small molecule that acts as a highly potent and selective agonist for the A₂A adenosine receptor.[1] Its therapeutic rationale in COPD is based on the anti-inflammatory properties associated with A₂AAR activation.

The primary mechanism of action of UK-432,097 involves the stimulation of the A₂AAR, a G-protein coupled receptor (GPCR). This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various downstream signaling pathways. A key anti-inflammatory effect is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.

Signaling Pathway of UK-432,097

Caption: Simplified signaling cascade of UK-432,097 via the A₂AAR.

Quantitative Data Summary

The following tables summarize the key quantitative data available for UK-432,097.

Table 1: In Vitro Pharmacology

| Parameter | Value | Cell Line | Species | Reference |

| Binding Affinity (pKi) | 8.4 | CHO cells expressing human A₂AAR | Human | [1] |

| Functional Potency (EC₅₀) | 0.66 nM | CHO cells expressing human WT A₂AAR | Human | [1] |

Table 2: Clinical Trial - NCT00430300 Overview

| Parameter | Details | Reference |

| Clinical Trial Identifier | NCT00430300 | [2] |

| Phase | 2 | [2] |

| Status | Terminated | [2] |

| Indication | Chronic Obstructive Pulmonary Disease (COPD) | [2] |

| Intervention | UK-432,097 Dry Powder for Inhalation | [2] |

| Dosage Arms | 150 mcg, 450 mcg, 1350 mcg (twice daily) vs. Placebo | [2] |

| Primary Outcome Measures | Trough FEV1 | [2] |

| Secondary Outcome Measures | St. George's Respiratory Questionnaire (SGRQ), Inspiratory Capacity (IC) | [2] |

| Key Finding | Did not show a statistically significant improvement in FEV1 or quality of life parameters. |

Note: Detailed quantitative results from the NCT00430300 trial are not publicly available.

Experimental Protocols

Detailed experimental protocols for studies involving UK-432,097 are not extensively published. The following represents a generalized methodology for the key assays cited.

cAMP Accumulation Assay

This assay is fundamental to characterizing the agonist activity of compounds like UK-432,097 at Gs-coupled receptors.

Objective: To quantify the increase in intracellular cAMP levels in response to UK-432,097 stimulation.

General Protocol Outline:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A₂A adenosine receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Compound Preparation: UK-432,097 is serially diluted to a range of concentrations.

-

Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with the various concentrations of UK-432,097 or a vehicle control and incubated for a specified period.

-

Cell Lysis: Following stimulation, cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

-

Data Analysis: The signal is converted to cAMP concentrations using a standard curve. Dose-response curves are then generated to determine the EC₅₀ value.

Caption: A generalized workflow for a cAMP accumulation assay.

Preclinical COPD Animal Models

While specific preclinical data for UK-432,097 in COPD models is limited in the public domain, the following outlines a general approach for evaluating anti-inflammatory compounds in this context.

Objective: To assess the in vivo efficacy of a test compound in reducing airway inflammation and improving lung function in an animal model of COPD.

General Protocol Outline:

-

Model Induction: A COPD-like phenotype is induced in rodents (e.g., mice or rats) through chronic exposure to cigarette smoke or intratracheal administration of lipopolysaccharide (LPS).[3][4][5]

-

Compound Administration: Animals are treated with the test compound (e.g., UK-432,097) or a vehicle control, typically via inhalation or systemic administration, for a specified duration during the induction period.

-

Assessment of Airway Inflammation:

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to quantify inflammatory cell influx (e.g., neutrophils, macrophages).

-

Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in BAL fluid or lung homogenates.

-

Histology: Histopathological examination of lung tissue to assess inflammation and structural changes.

-

-

Assessment of Lung Function: Measurement of lung function parameters, such as forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC), using techniques like whole-body plethysmography.

-

Data Analysis: Statistical comparison of the measured parameters between the treatment and control groups.

Caption: A generalized workflow for evaluating a compound in a preclinical COPD model.

Discussion and Future Perspectives

UK-432,097 represents a targeted approach to mitigating the inflammatory component of COPD by leveraging the A₂A adenosine receptor pathway. While the in vitro data demonstrated high potency and a clear mechanism of action, the translation to clinical efficacy in the Phase 2 trial was not successful. The reasons for this disconnect are not definitively known from the publicly available data but could be multifactorial, including challenges with drug delivery to the target site in the lung, the complexity of COPD pathophysiology beyond the inflammatory pathways targeted by A₂AAR agonism, or potential off-target effects at the doses tested.

Despite the outcome of the UK-432,097 clinical trial, the A₂A adenosine receptor remains a target of interest in inflammatory diseases. Future research in this area may focus on:

-

Alternative Dosing Regimens or Delivery Systems: Exploring different formulations or delivery devices to optimize lung deposition and local concentration.

-

Combination Therapies: Investigating the potential synergistic effects of A₂AAR agonists with other COPD medications, such as bronchodilators or corticosteroids.

-

Patient Stratification: Identifying specific COPD phenotypes that may be more responsive to A₂AAR-targeted therapy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of UK-432097 in GPCR Signaling

This technical guide provides a comprehensive overview of this compound, a highly potent and selective agonist for the A₂A adenosine (B11128) receptor (A₂AAR), a G protein-coupled receptor (GPCR). We will delve into its mechanism of action, its role in downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Introduction to this compound

This compound is a synthetic, non-nucleoside derivative that acts as a full and highly selective agonist for the human A₂A adenosine receptor. Its high affinity and potency have made it a valuable tool for studying A₂AAR structure and function. Structurally, it is a complex molecule, significantly larger than the endogenous agonist adenosine, allowing it to form an extensive network of interactions within the receptor's binding pocket. This characteristic has been crucial in stabilizing the receptor in its active conformation, facilitating landmark crystallographic studies that have illuminated the mechanisms of GPCR activation. Beyond its utility as a research tool, this compound has been investigated for its therapeutic potential, particularly in treating Chronic Obstructive Pulmonary Disease (COPD) due to its anti-inflammatory properties.

Mechanism of Action: A Conformationally Selective Agonist

This compound's primary role is to bind to and activate the A₂AAR. This process is not merely an on/off switch but involves inducing and stabilizing a specific active conformation of the receptor.

Binding and Receptor Activation

Upon binding, this compound triggers a series of conformational changes in the A₂AAR's transmembrane (TM) helices. Crystal structures of the this compound-bound A₂AAR reveal significant movements compared to the inactive, antagonist-bound state:

-

Outward tilt and rotation of the cytoplasmic half of TM6.

-

Inward movement of TM5.

-

Axial shift of TM3.

-

A "seesaw" movement of TM7.

These rearrangements on the intracellular side of the receptor create a binding site for the cognate G protein (Gs), initiating the downstream signaling cascade. The extensive interaction network between this compound and the receptor is key to its high binding affinity and its ability to stabilize this active state. This has led to this compound being defined as a "conformationally selective agonist".

A₂A Receptor Signaling Pathway

The A₂A adenosine receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation of the receptor by an agonist like this compound leads to the dissociation of the G protein subunits and the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

UK-432097 as a Pharmacological Tool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-432097 is a highly potent and selective synthetic agonist for the A2A adenosine (B11128) receptor (A2AAR), a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity have established it as a critical pharmacological tool for studying A2AAR structure, function, and signaling. Furthermore, this compound has been instrumental in elucidating the therapeutic potential of A2AAR agonism, particularly in the context of inflammatory and cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its use in research settings.

Introduction

The A2A adenosine receptor is a key regulator of various physiological processes, including inflammation, neurotransmission, and vasodilation. Its activation by endogenous adenosine or synthetic agonists initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This compound, with its high potency and selectivity for the A2AAR, serves as an invaluable probe for dissecting these processes. Its use in the crystallization of the A2AAR has provided unprecedented insights into the molecular mechanisms of agonist binding and receptor activation.[1][2][3] This guide aims to equip researchers with the necessary information to effectively utilize this compound as a pharmacological tool.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through various in vitro assays, demonstrating its high affinity and functional potency at the human A2AAR.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with the A2AAR.

Table 1: Binding Affinity of this compound at the Human A2A Adenosine Receptor

| Parameter | Value | Cell Line/System | Reference |

| pKi | 8.4 | Human A2AAR | [4] |

| Ki | 4.75 nM | A2AAR-T4L-ΔC-expressing Sf9 cell membranes | [3] |

Table 2: Functional Potency of this compound at the Human A2A Adenosine Receptor

| Parameter | Value | Cell Line | Reference |

| EC50 | 0.66 ± 0.19 nM | CHO cells expressing human WT A2AAR | [3][4] |

Signaling Pathway

Activation of the A2AAR by this compound initiates a canonical Gs-protein coupled signaling pathway, leading to the production of the second messenger cAMP. This pathway is central to the physiological effects mediated by the A2AAR.

Caption: A2AAR signaling pathway activated by this compound.

Experimental Protocols

The following are representative protocols for key experiments utilizing this compound. These are based on established methodologies and should be optimized for specific experimental conditions.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the A2AAR using a competition binding assay with a radiolabeled antagonist.

Materials:

-

Membranes from cells expressing the human A2AAR (e.g., Sf9 or CHO cells).

-

Radiolabeled A2AAR antagonist (e.g., [3H]ZM241385).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled antagonist (for non-specific binding).

-

50 µL of the various concentrations of this compound.

-

50 µL of radiolabeled antagonist at a concentration close to its Kd.

-

100 µL of cell membrane preparation (protein concentration to be optimized).

-

-

Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional potency (EC50) of this compound by quantifying the increase in intracellular cAMP in response to A2AAR activation.

Materials:

-

CHO cells stably expressing the human A2AAR.

-

This compound.

-

Stimulation buffer (e.g., HBSS or DMEM containing a phosphodiesterase inhibitor like 50 µM rolipram (B1679513) or IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

96-well or 384-well cell culture plates.

Procedure:

-

Seed the A2AAR-expressing CHO cells in a multi-well plate and grow to 80-90% confluency.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Aspirate the culture medium from the cells and wash once with stimulation buffer.

-

Add the different concentrations of this compound to the cells. Include a vehicle control and a positive control (e.g., forskolin).

-

Incubate the plate at 37°C for 15-30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection method of the chosen kit.

-

Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value using non-linear regression.

References

UK-432,097: A Technical Guide to its Adenosine Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the adenosine (B11128) receptor selectivity profile of UK-432,097, a potent and highly selective A2A adenosine receptor (A2AAR) agonist. The document details the compound's binding affinities and functional potencies, outlines the experimental methodologies used for these determinations, and visualizes the key signaling pathways and experimental workflows.

Core Selectivity Profile of UK-432,097

| Receptor Subtype | Parameter | Value (nM) | Cell Line | Comments |

| Human A2AAR | pKi | 8.4 (~3.98 nM) | - | Highly potent agonist.[1] |

| Human A2AAR | Ki | 4.75 | Sf9 cells | Determined using a modified A2AAR-T4L-ΔC construct.[2] |

| Human A2AAR | EC50 | 0.66 | CHO cells | Measured via cAMP accumulation assay in cells expressing wild-type A2AAR.[1][2] |

| Human A1AR | - | Data not available | - | UK-432,097 demonstrates selectivity over the A1 receptor.[3] |

| Human A2BAR | - | Data not available | - | UK-432,097 demonstrates selectivity over the A2B receptor.[3] |

| Human A3AR | - | Data not available | - | UK-432,097 exhibits an agonistic effect at the A3 receptor.[3] |

Signaling Pathway and Experimental Visualizations

To elucidate the mechanisms of action and experimental procedures, the following diagrams, generated using Graphviz (DOT language), visualize the A2AAR signaling pathway and the workflows for key experimental assays.

A2A Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist such as UK-432,097 initiates a G-protein-mediated signaling cascade. The A2AAR is coupled to a stimulatory G-protein (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.

Experimental Protocols and Workflows

The binding affinity and functional potency of UK-432,097 at the A2A adenosine receptor have been determined through radioligand binding assays and cAMP accumulation assays, respectively.

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Membrane Preparation:

-

Culture cells, such as Spodoptera frugiperda (Sf9) insect cells, engineered to express the human A2A adenosine receptor (e.g., the A2AAR-T4L-ΔC construct for structural studies).[2]

-

Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

Binding Assay:

-

In assay tubes, combine the prepared cell membranes, a known concentration of a radiolabeled A2AAR antagonist (e.g., [3H]ZM241385), and varying concentrations of the unlabeled test compound (UK-432,097).

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-radiolabeled antagonist.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value for the test compound is then determined using the Cheng-Prusoff equation.

The functional potency (EC50) of an A2AAR agonist is determined by measuring its ability to stimulate the production of intracellular cyclic AMP (cAMP).

Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the wild-type human A2A adenosine receptor.[1][2]

-

Plate the cells in multi-well plates and grow to a suitable confluency.

cAMP Accumulation Assay:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

-

Incubate the cells with varying concentrations of the agonist UK-432,097 for a defined period.[1]

-

Lyse the cells to release the intracellular contents, including the accumulated cAMP.

-

Measure the concentration of cAMP in the cell lysates using a suitable detection method, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.

-

Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

References

Methodological & Application

Application Notes and Protocols for UK-432097 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-432097 is a potent and highly selective agonist for the A2A adenosine (B11128) receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) family.[1] Its primary mechanism of action involves the activation of A2AAR, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade plays a crucial role in various physiological processes, including inflammation, immune response, and vasodilation.[3] this compound has been utilized in research to investigate the therapeutic potential of A2AAR activation, particularly in the context of chronic obstructive pulmonary disease (COPD) and cardiovascular conditions.[1][4]

These application notes provide detailed protocols for the use of this compound in cell culture, including information on its physicochemical properties, signaling pathway, and experimental procedures for common cellular assays.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

| Property | Value | Source |

| Molecular Formula | C40H47N11O6 | [5] |

| Molecular Weight | 777.87 g/mol | [5] |

| Solubility | Soluble in DMSO and 0.1N HCl (aq) | [5] |

| Storage | Store at -20°C | [6] |

Stock Solution Preparation: For cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the A2A adenosine receptor. This activation triggers a conformational change in the receptor, leading to the coupling and activation of the Gs alpha subunit of the heterotrimeric G protein. Activated Gsα stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the modulation of cellular functions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from published studies.

| Parameter | Cell Line | Value | Reference |

| pKi (human A2AAR) | - | 8.4 | [1] |

| Ki (A2AAR-T4L-ΔC receptor) | Sf9 cells | 4.75 nM | [7] |

| EC50 (cAMP accumulation) | CHO cells (human WT A2AAR) | 0.66 ± 0.19 nM | [7] |

| Effective Concentration | THP-1 human macrophages | 100 nM | [8] |

Experimental Protocols

The following are detailed protocols for common cell culture experiments using this compound.

Experimental Workflow Overview

The general workflow for a cell culture experiment involving this compound treatment is outlined below.

Protocol 1: cAMP Accumulation Assay in CHO-K1 Cells Expressing Human A2AAR

This protocol is designed to measure the potency of this compound in stimulating cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human A2A adenosine receptor (CHO-A2AAR)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)

-

This compound

-

DMSO

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

White opaque 384-well microplates

Procedure:

-

Cell Culture: Culture CHO-A2AAR cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding:

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in an appropriate assay buffer and adjust the cell density.

-

Seed the cells into a white opaque 384-well microplate at a density of 1,000-5,000 cells per well.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range (e.g., 0.01 nM to 1000 nM).[1]

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

-

Cell Treatment:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) at 37°C to prevent cAMP degradation.

-

Add the diluted this compound or vehicle control to the wells.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

cAMP Measurement:

-

Following incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.

-

Read the plate using a plate reader compatible with the assay format (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Protocol 2: Gene Expression Analysis in THP-1 Macrophages

This protocol describes the treatment of THP-1 human macrophages with this compound to study its effects on gene expression.[8]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

This compound

-

DMSO

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

To differentiate the monocytes into macrophages, seed the cells in culture plates and treat with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM).[8]

-

Prepare a vehicle control with the same final concentration of DMSO.

-

-

Cell Treatment:

-

Add the this compound solution or vehicle control to the differentiated THP-1 macrophages.

-

-

Incubation: Incubate the cells for the desired time period (e.g., 6 hours or 18 hours, depending on the target genes).[8]

-

RNA Extraction:

-

After incubation, wash the cells with PBS and lyse them using the lysis buffer from an RNA extraction kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers for your target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to the vehicle control.

-

Concluding Remarks

This compound is a valuable research tool for investigating the role of the A2A adenosine receptor in various cellular processes. The protocols provided here offer a starting point for designing and executing experiments in cell culture. It is recommended to optimize experimental conditions, such as cell density, compound concentration, and incubation time, for each specific cell line and assay. Careful attention to proper handling, storage, and experimental design will ensure reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for UK-432097 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-432097 is a highly potent and selective agonist of the A2A adenosine (B11128) receptor (A2AAR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2] Its high affinity and selectivity make it an invaluable tool for in vitro studies aimed at elucidating the role of the A2AAR in cellular signaling and for the screening and characterization of novel A2AAR-targeting compounds.[2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other A2AAR ligands.

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro assays.

Table 1: In Vitro Potency and Affinity of this compound at the Human A2A Adenosine Receptor

| Parameter | Value | Cell Line/System | Assay Type |

| pKi | 8.4 | Human A2AAR | Radioligand Binding |

| Ki | ~3.98 nM | Human A2AAR | Calculated from pKi |

| Ki | 4.75 nM | Engineered Human A2AAR-T4L-ΔC in Sf9 cell membranes | Radioligand Binding |

| EC50 | 0.66 nM | CHO cells expressing human wild-type A2AAR | cAMP Accumulation |

Table 2: In Vitro Functional Activity of this compound

| Assay | EC50 | Cell Line |

| Inhibition of LPS-stimulated TNFα release | 0.5 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| Inhibition of LPS-stimulated TNFα release | 0.6 nM | Rat Splenocytes |

Table 3: Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) |

| Adenosine A2A | ~4 nM |

| Adenosine A1 | Reported to be highly selective for A2A; specific Ki not found in the reviewed literature. |

| Adenosine A2B | Reported to be highly selective for A2A; specific Ki not found in the reviewed literature. |

| Adenosine A3 | Reported to be highly selective for A2A; specific Ki not found in the reviewed literature. |

Signaling Pathway

Activation of the A2A adenosine receptor by an agonist like this compound initiates a signaling cascade primarily through the Gs alpha subunit of the associated G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular function.

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental Protocols

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP) in cells expressing the A2A adenosine receptor.

Caption: Experimental Workflow for cAMP Accumulation Assay.

Materials:

-

CHO-K1 cells stably expressing the human A2A adenosine receptor

-

Cell culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic)

-

Phosphate-Buffered Saline (PBS)

-

Phosphodiesterase (PDE) inhibitors (e.g., Rolipram, IBMX)

-

This compound and other test compounds

-

cAMP detection kit (e.g., HTRF cAMP assay kit or ELISA kit)

-

96-well cell culture plates

-

Multimode plate reader

Protocol:

-

Cell Culture: Maintain CHO-K1-hA2AAR cells in appropriate culture medium at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Pre-treatment: On the day of the assay, remove the culture medium and wash the cells with PBS. Add stimulation buffer containing a PDE inhibitor (e.g., 50 µM Rolipram or 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.

-

Agonist Addition: Prepare serial dilutions of this compound and other test compounds in stimulation buffer containing the PDE inhibitor. Add the compounds to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the A2A adenosine receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membranes from cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells)

-

Radioligand specific for A2AAR (e.g., [3H]ZM241385 or [3H]CGS21680)

-

This compound and other test compounds

-

Non-specific binding control (e.g., a high concentration of a non-labeled A2AAR ligand like NECA)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation cocktail

Protocol:

-

Membrane Preparation: Prepare cell membranes from a large batch of A2AAR-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or other test compounds.

-

Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand, buffer, and a high concentration of a non-labeled competitor.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LPS-Stimulated TNF-α Release Assay

This assay assesses the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).

Materials:

-

Immune cells (e.g., human PBMCs or a macrophage-like cell line like THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound and other test compounds

-

TNF-α ELISA kit

-

96-well cell culture plates

-

Plate reader for ELISA

Protocol:

-

Cell Culture and Seeding: Culture the immune cells in appropriate medium. Seed the cells into 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and, if using adherent cells, allow them to attach overnight.

-

Compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or other test compounds for 1-2 hours at 37°C.

-

LPS Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 10-100 ng/mL to induce TNF-α production.

-

Incubation: Incubate the plate for 4-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

-

TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of TNF-α release against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a powerful research tool for investigating the pharmacology of the A2A adenosine receptor. The protocols outlined in these application notes provide robust and reproducible methods for characterizing the potency, affinity, and functional activity of this compound and other A2AAR modulators in vitro. These assays are fundamental for the discovery and development of novel therapeutics targeting the A2AAR for a range of diseases, including inflammatory disorders and neurodegenerative conditions.

References

Application Notes and Protocols for Solubilizing UK-432097

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-432097 is a potent and highly selective agonist for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor involved in various physiological processes, including inflammation and cardiovascular function. Due to its pharmacological profile, this compound is a valuable tool for in vitro and in vivo studies aimed at elucidating the role of A2AAR in health and disease. Proper solubilization and formulation of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization of this compound for use in cell-based assays and in vivo animal studies, along with a summary of its relevant physicochemical properties and a diagram of the A2AAR signaling pathway.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the proper handling and storage of the compound.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C40H47N11O6 |

| Molecular Weight | 777.87 g/mol |

| CAS Number | 380221-63-6 |

| Appearance | Crystalline solid |

| Storage | Store at -20°C. Protect from light. |

| Predicted Water Solubility | 0.0264 mg/mL[1] |

| Known Solvents | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and 0.1N HCl (aq)[2] |

A2A Adenosine Receptor Signaling Pathway

This compound exerts its effects by activating the A2A adenosine receptor. This receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

For most cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent.

Materials:

-

This compound powder

-

Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).

-

Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM). It is advisable to start with a small volume of DMSO, vortex to dissolve, and then add the remaining volume.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) in a water bath can aid in solubilization if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note on Final DMSO Concentration: When preparing working solutions by diluting the DMSO stock in aqueous cell culture media, ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Solubilization Workflow for In Vitro Experiments

The following diagram illustrates the general workflow for preparing this compound for cell-based assays.

Formulation for In Vivo Administration

Due to its low aqueous solubility, a formulation using a co-solvent system is often necessary for in vivo administration of this compound. The following is a general protocol that can be adapted based on the specific requirements of the animal model and route of administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile tubes

-

Vortex mixer

Protocol:

-

Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Dissolve this compound in DMSO: In a separate sterile tube, weigh the required amount of this compound. Add the corresponding volume of DMSO (as per the final formulation ratio) and vortex until the compound is completely dissolved.

-

Add Co-solvents: To the DMSO solution, add the PEG300 and Tween 80. Vortex thoroughly after each addition to ensure a homogenous mixture.

-

Add Saline: Slowly add the sterile saline or PBS to the mixture while vortexing. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or warming).

-

Final Preparation: The final formulation should be prepared fresh on the day of the experiment. Before administration, visually inspect the solution for any precipitation.

Example Formulation (for a 1 mg/mL final concentration):

To prepare 1 mL of a 1 mg/mL solution of this compound in a 10:40:5:45 (DMSO:PEG300:Tween 80:Saline) vehicle:

-

Dissolve 1 mg of this compound in 100 µL of DMSO.

-

Add 400 µL of PEG300 and vortex.

-

Add 50 µL of Tween 80 and vortex.

-

Add 450 µL of sterile saline and vortex until the solution is clear.

Important Considerations for In Vivo Studies:

-

Toxicity: The chosen vehicle and the concentration of each component should be tested for toxicity in the animal model prior to the main experiment.

-

Route of Administration: The suitability of the formulation may vary depending on the route of administration (e.g., intravenous, intraperitoneal, oral).

-

Stability: The stability of this compound in the chosen formulation should be considered, especially if the solution is not used immediately.

Concluding Remarks

The protocols outlined in these application notes provide a starting point for the solubilization and use of this compound in experimental settings. Researchers should optimize these protocols based on their specific experimental needs and cell or animal models. Careful attention to solubility, final solvent concentration, and vehicle controls will ensure the generation of reliable and reproducible data in the study of A2A adenosine receptor biology.

References

Application Notes and Protocols: UK-432097 in A2A Receptor Binding Assays

Introduction

UK-432097 is a potent and highly selective full agonist for the A2A adenosine (B11128) receptor (A2AAR), a member of the G-protein coupled receptor (GPCR) family.[1][2] Its high binding affinity and strong stabilizing effect on the A2AAR make it an invaluable tool for researchers studying the structure and function of this receptor.[1][3] this compound has been characterized as a "conformationally selective agonist," capable of stabilizing the receptor in a specific active state, which has been instrumental in elucidating the crystal structure of the agonist-bound A2AAR.[1][4] These properties, along with its demonstrated anti-inflammatory and anti-aggregatory effects, make this compound a critical compound for drug development and physiological research, particularly in areas like Chronic Obstructive Pulmonary Disease (COPD).[2][5]

Data Presentation

The binding and functional potency of this compound at the human A2A adenosine receptor have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for the Human A2A Receptor

| Parameter | Value | Cell/Membrane System | Notes |

| Ki | 4.75 nM | Sf9 cell membranes expressing engineered human A2AAR (A2AAR-T4L-ΔC) | Ki represents the inhibition constant, a measure of binding affinity.[1] |

| pKi | 8.4 | Membranes from cells expressing human A2AAR | pKi is the negative logarithm of the Ki value.[2] |

Table 2: Functional Potency of this compound and Other A2A Agonists

| Compound | EC50 (nM) | Assay Type | Cell System |

| This compound | 0.66 ± 0.19 | cAMP Accumulation | CHO cells expressing human WT A2AAR |

| NECA | 5.99 ± 1.86 | cAMP Accumulation | CHO cells expressing human WT A2AAR |

| CGS21680 | 3.25 ± 1.22 | cAMP Accumulation | CHO cells expressing human WT A2AAR |

| CI-936 | 14.5 ± 5.81 | cAMP Accumulation | CHO cells expressing human WT A2AAR |

| EC50 (half-maximal effective concentration) values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Data from[1]. |

A2A Receptor Signaling Pathway

The A2A adenosine receptor is canonically coupled to the Gs family of G proteins.[6][7] Upon binding of an agonist like this compound, the receptor undergoes a conformational change that activates the associated heterotrimeric Gs protein. This activation promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the βγ dimer.[6] The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP Response Element-Binding Protein (CREB), modulating gene transcription and cellular function.[6][7][8]

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the A2A receptor by measuring its ability to compete with a known radioligand.

Materials:

-

Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human A2A receptor.[9][10]

-

Radioligand: e.g., [³H]ZM241385 or [³H]CGS21680 (select a radiolabeled antagonist or agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled A2A receptor ligand (e.g., NECA).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen membrane aliquot on ice. Resuspend the membranes in assay buffer to a final concentration of 5-20 µg protein per well.[11] Keep on ice.

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:[11]

-

Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.

-

Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL non-specific binding control + 50 µL radioligand.

-